molecular formula C20H26N2O3 B5801660 N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5801660
M. Wt: 342.4 g/mol
InChI Key: QATUYYYVWIOBEA-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, also known as Lidocaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Since then, it has been widely used in various fields of medicine, including dentistry, surgery, and emergency medicine.

Mechanism of Action

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide works by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It also blocks potassium channels, which results in the stabilization of the cell membrane and the prevention of depolarization. This leads to a decrease in the excitability of the nerve fibers and a decrease in the sensation of pain.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has several biochemical and physiological effects. It causes vasodilation, which can lead to a decrease in blood pressure. It also has anti-inflammatory and anti-apoptotic effects. In addition, it can cause bradycardia and hypotension when administered intravenously.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a well-established local anesthetic that is widely used in medical procedures. It is also relatively easy to synthesize and has a long shelf-life. However, it has some limitations, such as its potential toxicity and the need for careful dosing.

Future Directions

There are several potential future directions for research on N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide. One area of research could focus on the development of new formulations and delivery methods to improve its efficacy and reduce its potential toxicity. Another area of research could focus on the identification of new targets for its anti-inflammatory and anti-apoptotic effects. Additionally, research could be conducted on the potential use of N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide in the treatment of other conditions, such as cancer and neurodegenerative diseases.
Conclusion:
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is a local anesthetic drug that has been widely used in various fields of medicine. It works by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It also has several biochemical and physiological effects, such as vasodilation and anti-inflammatory effects. While it has several advantages for lab experiments, it also has some limitations, such as its potential toxicity and the need for careful dosing. There are several potential future directions for research on N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, including the development of new formulations and delivery methods and the identification of new targets for its anti-inflammatory and anti-apoptotic effects.

Synthesis Methods

The synthesis of N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied in various fields of medicine. It is commonly used as a local anesthetic in dental procedures, minor surgeries, and emergency medicine. It is also used in cardiac arrhythmia and neuropathic pain management. In addition, it has been studied for its anti-inflammatory and anti-apoptotic effects.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-5-22(6-2)17-10-8-16(9-11-17)21-20(23)14-15-7-12-18(24-3)19(13-15)25-4/h7-13H,5-6,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUYYYVWIOBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

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